Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde
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Overview
Description
Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde is a heterocyclic compound that features a fused ring system combining pyrazole and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidine-5-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles. This reaction allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 . One common method involves the use of β-dicarbonyl compounds as starting materials, which react with 5-aminopyrazoles under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow processes and optimization of reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions
Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines and thiols can react with the aldehyde group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Medicine: It has potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidine-5-carbaldehyde is largely dependent on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved can vary, but often include key signaling pathways in cancer and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: The parent compound without the aldehyde group.
Pyrazolo[3,4-d]pyrimidine: A structural isomer with different ring fusion.
Imidazo[1,2-a]pyrimidine: Another fused heterocyclic system with similar biological activities.
Uniqueness
Pyrazolo[1,5-a]pyrimidine-5-carbaldehyde is unique due to the presence of the aldehyde group, which allows for further functionalization and derivatization. This makes it a versatile building block in synthetic chemistry and enhances its potential for developing new bioactive compounds .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
pyrazolo[1,5-a]pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C7H5N3O/c11-5-6-2-4-10-7(9-6)1-3-8-10/h1-5H |
InChI Key |
JNGJGNIJQQXKDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CC=N2)N=C1C=O |
Origin of Product |
United States |
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